1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline
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Overview
Description
1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isoquinoline derivatives with pyrrole derivatives in the presence of a catalyst. The reaction conditions often include the use of solvents like toluene and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce dihydroisoquinoline derivatives .
Scientific Research Applications
1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methylisoquinoline: Similar in structure but lacks the pyrrole ring.
2-Methylisoquinoline: Another isoquinoline derivative with a methyl group at a different position.
1-(1H-Pyrrol-2-yl)isoquinoline: Similar but without the methyl group on the pyrrole ring.
Uniqueness
1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline is unique due to the presence of both isoquinoline and pyrrole rings, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C14H12N2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(1-methylpyrrol-2-yl)isoquinoline |
InChI |
InChI=1S/C14H12N2/c1-16-10-4-7-13(16)14-12-6-3-2-5-11(12)8-9-15-14/h2-10H,1H3 |
InChI Key |
WLVPGIHBCXXMTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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